An In-depth Technical Guide to the Synthesis and Characterization of ar-Methoxy-Terphenyls
An In-depth Technical Guide to the Synthesis and Characterization of ar-Methoxy-Terphenyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ar-methoxy-terphenyls. These aromatic compounds, consisting of a central benzene ring substituted with two phenyl groups and at least one methoxy group, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document details established synthetic protocols, thorough characterization data, and explores the mechanistic pathways of their biological functions.
Synthesis of ar-Methoxy-Terphenyls
The construction of the terphenyl scaffold with methoxy substituents is primarily achieved through two powerful synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Diels-Alder reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biaryl and terphenyl systems. This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide.
A general and efficient protocol for the synthesis of unsymmetrically substituted p-terphenyls involves a sequential Suzuki-Miyaura cross-coupling.[1] This approach allows for the controlled introduction of different aryl groups. For instance, the synthesis of 4-methoxy-3″,4″-dimethyl-2′-nitro-1,1′:4′,1″-terphenyl has been reported with a 75% yield.[1]
Experimental Protocol: Synthesis of 4-Methoxy-p-terphenyl via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the synthesis of a methoxy-substituted p-terphenyl.
-
Materials: 1,4-dibromobenzene, 4-methoxyphenylboronic acid, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), potassium carbonate (K₂CO₃), dimethylformamide (DMF), water, ethyl acetate, brine, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1,4-dibromobenzene (1 equivalent) and 4-methoxyphenylboronic acid (1.1 equivalents) in a mixture of DMF and water, add Pd(OAc)₂ (5 mol%) and K₂CO₃ (3 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion of the first coupling, add the second arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents) and additional Pd(OAc)₂ (5 mol%) and K₂CO₃ (3 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ar-methoxy-terphenyl.
-
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of the central cyclohexene ring of the terphenyl scaffold, which can then be aromatized. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile.
A multi-step synthesis showcasing the Diels-Alder reaction has been developed for a terphenyl derivative that is an intermediate in the synthesis of compounds for organic light-emitting devices (OLEDs).[2] The process involves the reaction of a conjugated diene with an alkyne, followed by isomerization and aromatization.[2]
Experimental Protocol: Terphenyl Synthesis via Diels-Alder Reaction
This protocol outlines a general procedure for forming a terphenyl core using a Diels-Alder reaction.
-
Materials: A conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene), a dienophile (e.g., dimethyl acetylenedicarboxylate), and a high-boiling solvent (e.g., xylene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diene and dienophile in the solvent.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the cycloaddition is complete, the resulting cyclohexadiene intermediate is aromatized. This can be achieved by various methods, including oxidation with an appropriate oxidizing agent (e.g., DDQ) or through a retro-Diels-Alder reaction that expels a small molecule like carbon monoxide.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
Characterization of ar-Methoxy-Terphenyls
The structural elucidation and purity assessment of synthesized ar-methoxy-terphenyls are performed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of ar-methoxy-terphenyls. The chemical shifts of the methoxy group protons typically appear as a singlet in the range of δ 3.8-4.0 ppm in the ¹H NMR spectrum.[3] The aromatic protons exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).
The ¹³C NMR chemical shift of the methoxy carbon is also a useful diagnostic tool, typically appearing around δ 55-56 ppm.[3] The chemical shifts of the aromatic carbons provide detailed information about the substitution pattern on the terphenyl core.
Table 1: Representative NMR Data for Methoxy-Substituted Aromatic Compounds
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Methoxyphenol | - | Methoxy (s): ~3.7 | Methoxy: ~55.6 | [2] |
| 3-Methoxyphenol | - | Methoxy (s): ~3.7 | Methoxy: ~55.2 | [2] |
| 2-Methoxyphenol | - | Methoxy (s): ~3.8 | Methoxy: ~55.8 | [2] |
| 4-Methoxy-3″,4″-dimethyl-2′-nitro-1,1′:4′,1″-terphenyl | CDCl₃ | Methoxy (s): 3.85 | - | [1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ar-methoxy-terphenyls. Under electron ionization (EI), the molecular ion peak (M⁺) is typically observed. Common fragmentation patterns for methoxy-aromatic compounds involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) to form an [M-29]⁺ ion.[4] The fragmentation of the terphenyl backbone can lead to the loss of phenyl groups.[4]
Table 2: Key Mass Spectral Fragments for Methoxy-Aryl Compounds
| Fragment Ion | m/z | Description | Reference |
| [M]⁺ | Varies | Molecular Ion | [4] |
| [M - CH₃]⁺ | M - 15 | Loss of a methyl radical from the methoxy group | [4] |
| [M - CHO]⁺ | M - 29 | Loss of a formyl radical | [4] |
| [M - C₆H₅]⁺ | M - 77 | Loss of a phenyl group | [4] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This technique is crucial for confirming the stereochemistry and substitution pattern of complex terphenyl derivatives. The crystal structure of several terphenyl derivatives has been reported, revealing details about their molecular conformation and intermolecular interactions.
Biological Activities and Signaling Pathways
ar-Methoxy-terphenyls have emerged as a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several naturally occurring and synthetic methoxy-terphenyls have demonstrated significant antifungal and antibacterial activities. For instance, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl has shown antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis.
The proposed mechanism of antimicrobial action for many phenolic compounds, including methoxy-phenols, involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, these compounds can interfere with essential cellular processes such as enzyme function and nucleic acid synthesis.
Inhibition of PD-1/PD-L1 Signaling Pathway
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation.[5] Many cancer cells overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[5][6] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell function and promote an anti-tumor immune response.[5][[“]] Terphenyl-based compounds have been identified as potent inhibitors of this interaction.
The binding of a small molecule inhibitor to PD-L1 prevents its interaction with PD-1. This blockage restores the downstream signaling cascade in the T-cell, leading to T-cell activation, proliferation, and cytokine production, ultimately resulting in the destruction of cancer cells.
Conclusion
ar-Methoxy-terphenyls represent a versatile class of compounds with significant potential in both materials science and drug discovery. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura coupling and Diels-Alder reactions, provide robust and adaptable routes to a wide array of derivatives. The comprehensive characterization techniques detailed herein are essential for the unambiguous identification and quality control of these molecules. The promising biological activities, including antimicrobial and immunomodulatory effects, highlight the importance of further research into the structure-activity relationships and mechanisms of action of ar-methoxy-terphenyls, paving the way for the development of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - Wu - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Studying Immune Checkpoint Signaling to Fight Cancer | The Scientist [the-scientist.com]
- 7. Small molecule inhibitors targeting PD-1/PD-L1 signaling pathway - Consensus [consensus.app]
